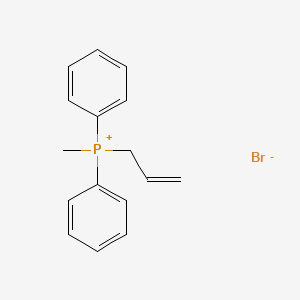
Methyl(diphenyl)(prop-2-en-1-yl)phosphanium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl(diphenyl)(prop-2-en-1-yl)phosphanium bromide is a chemical compound that belongs to the class of phosphonium salts. These compounds are characterized by the presence of a positively charged phosphorus atom bonded to four organic groups. This particular compound features a methyl group, two phenyl groups, and a prop-2-en-1-yl group attached to the phosphorus atom, with bromide as the counterion.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl(diphenyl)(prop-2-en-1-yl)phosphanium bromide typically involves the reaction of triphenylphosphine with an appropriate alkylating agent. One common method is the reaction of triphenylphosphine with methyl bromide and allyl bromide under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, and the temperature is maintained at a moderate level to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified through recrystallization or other suitable purification techniques to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
Methyl(diphenyl)(prop-2-en-1-yl)phosphanium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The bromide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or alkoxide ions are commonly used.
Major Products Formed
Oxidation: Diphenyl(prop-2-en-1-yl)phosphine oxide.
Reduction: Diphenyl(prop-2-en-1-yl)phosphine.
Substitution: Various substituted phosphonium salts depending on the nucleophile used.
Scientific Research Applications
Methyl(diphenyl)(prop-2-en-1-yl)phosphanium bromide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of phosphine ligands and catalysts.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials.
Mechanism of Action
The mechanism of action of Methyl(diphenyl)(prop-2-en-1-yl)phosphanium bromide involves its interaction with various molecular targets. The positively charged phosphorus atom can interact with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This interaction can disrupt normal cellular processes, leading to the observed biological effects. The compound can also act as a ligand, coordinating with metal ions to form complexes that exhibit unique catalytic properties.
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine: A widely used phosphine ligand in organic synthesis and catalysis.
Allyltriphenylphosphonium bromide: Similar structure but with an allyl group instead of a prop-2-en-1-yl group.
Diphenyl(prop-1-en-1-yl)phosphine oxide: An oxidized form of the compound.
Uniqueness
Methyl(diphenyl)(prop-2-en-1-yl)phosphanium bromide is unique due to the presence of the prop-2-en-1-yl group, which imparts distinct reactivity and properties compared to other phosphonium salts. This unique structure allows for specific interactions in chemical reactions and biological systems, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
106141-00-8 |
|---|---|
Molecular Formula |
C16H18BrP |
Molecular Weight |
321.19 g/mol |
IUPAC Name |
methyl-diphenyl-prop-2-enylphosphanium;bromide |
InChI |
InChI=1S/C16H18P.BrH/c1-3-14-17(2,15-10-6-4-7-11-15)16-12-8-5-9-13-16;/h3-13H,1,14H2,2H3;1H/q+1;/p-1 |
InChI Key |
GKQINEMGEULICY-UHFFFAOYSA-M |
Canonical SMILES |
C[P+](CC=C)(C1=CC=CC=C1)C2=CC=CC=C2.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















